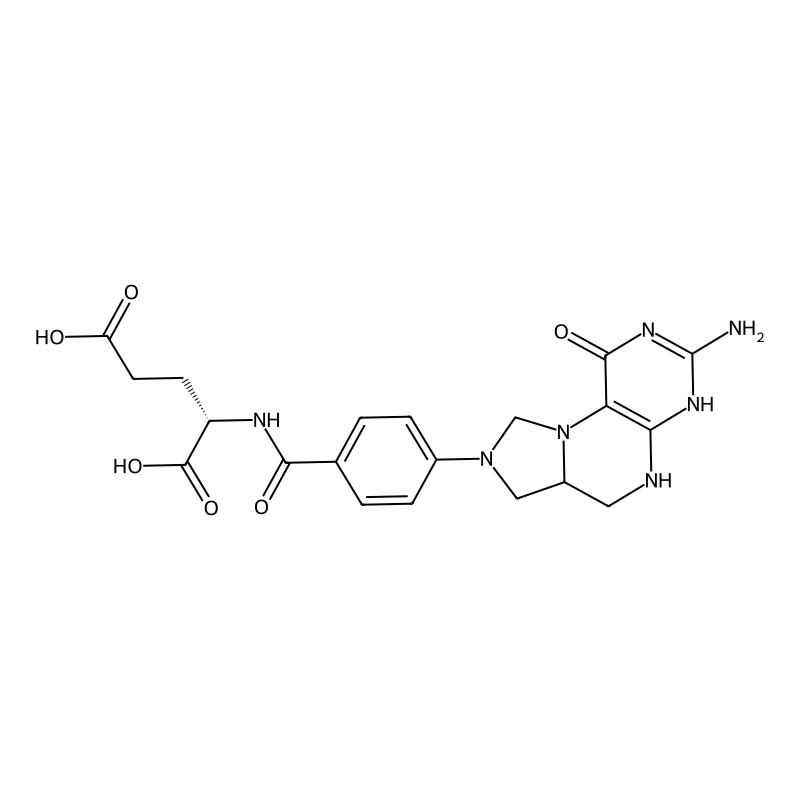

Folitixorin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Folitixorin, known chemically as 5,10-methylenetetrahydrofolate, is a reduced form of folate that plays a crucial role as a cofactor in various biochemical processes, particularly in one-carbon metabolism. This compound is essential for the synthesis of nucleotides and amino acids, thereby influencing DNA synthesis and repair mechanisms. Folitixorin has garnered attention for its potential therapeutic applications in oncology, specifically targeting cancer cells that exhibit rapid proliferation due to their reliance on folate-dependent pathways .

- Folitixorin's primary function lies in its role as a cofactor for thymidylate synthase, an enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) [].

- dTMP is a crucial building block for DNA synthesis. Folitixorin forms a complex with thymidylate synthase and fluorodeoxyuridine monophosphate (FdUMP), a metabolite of the anticancer drug 5-fluorouracil (5-FU) []. This complex inhibits thymidylate synthase activity, thereby hindering DNA synthesis in cancer cells [].

Cancer Treatment:

Folitixorin is being investigated as a potential therapeutic agent for certain cancers. Its role lies in disrupting the folate cycle, which is crucial for rapid cell division in cancer cells. Studies suggest that Folitixorin, when combined with other chemotherapy drugs, may enhance treatment efficacy. However, more research is needed to determine its effectiveness and optimal use in cancer treatment regimens [Source: National Cancer Institute ].

Folate Deficiency Research:

Folitixorin serves as a research tool to study folate deficiency and its associated conditions. Researchers can utilize it to investigate the metabolic pathways affected by folate deficiency and evaluate potential interventions for restoring folate balance [Source: Folic Acid [Folate]. Merck Manual Professional Edition. [online] Available at: ].

Cellular Processes and Folate Metabolism:

Folitixorin plays a vital role in one-carbon transfer reactions within cells. Scientists can employ Folitixorin to study these reactions and understand their significance in various cellular processes, including DNA synthesis and repair [Source: Tseng, Y-C et al. (2004) Characterization of human folylpolyglutamate synthetase purified from HepG2 cells. The Journal of Biological Chemistry, 279(23), 24212-24220 ].

Development of New Folate-Based Therapeutics:

The properties of Folitixorin can inspire the development of novel folate-based drugs. Researchers can leverage its structure and function to design new therapeutics targeting specific disease mechanisms [Source: Wang, J et al. (2013) The emerging roles of folates in chemotherapeutic treatment of cancer. Current Medicinal Chemistry, 20(7), 888-900 ].

- Thymidylate Synthesis: Folitixorin acts as a cofactor for thymidylate synthase, facilitating the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) through the transfer of a methylene group .

- One-Carbon Metabolism: It is involved in one-carbon transfer reactions critical for nucleotide and amino acid synthesis. These reactions are vital for cellular proliferation and growth, especially in rapidly dividing cancer cells .

- Oxidation Reactions: Folitixorin can undergo oxidation, which may affect its biological activity and stability in various environments.

Folitixorin exhibits significant biological activity through its role in cellular metabolism. It is particularly important for:

- Cell Proliferation: By supporting nucleotide synthesis, Folitixorin enhances cell division and growth, making it a target for cancer therapies aimed at inhibiting tumor growth .

- Antitumor Activity: Studies suggest that Folitixorin can disrupt the folate cycle in cancer cells, potentially leading to cell death due to thymidylate deficiency. This mechanism is particularly effective against tumors expressing specific mitochondrial enzymes .

- Folate Deficiency Research: It serves as a research tool for investigating conditions related to folate deficiency and metabolic disorders.

Folitixorin can be synthesized through several methods:

- Chemical Synthesis: The compound can be synthesized chemically by modifying existing folate derivatives through various organic reactions that introduce functional groups necessary for its activity.

- Biotechnological Approaches: Microbial fermentation processes may also be employed to produce Folitixorin using genetically engineered organisms capable of synthesizing folate derivatives .

Folitixorin has several notable applications:

- Cancer Treatment: It is being investigated as an adjunct therapy in cancer treatment regimens, particularly when combined with other chemotherapeutic agents to enhance efficacy .

- Research Tool: Researchers utilize Folitixorin to study folate metabolism and its implications in health and disease, including potential interventions for restoring folate balance.

- Drug Development: The unique properties of Folitixorin inspire the design of new folate-based drugs targeting specific disease mechanisms, particularly in oncology .

Studies on Folitixorin's interactions focus on its effects on various biological pathways:

- Synergistic Effects with Chemotherapy: Research indicates that Folitixorin may enhance the effectiveness of certain chemotherapeutic agents by disrupting folate metabolism in cancer cells.

- Mechanisms of Action: Investigations into how Folitixorin influences one-carbon metabolism reveal insights into its potential to induce thymidylate deficiency selectively in tumor cells while sparing normal cells .

Folitixorin shares structural and functional similarities with several other compounds involved in folate metabolism. Here are some notable examples:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| 5-Methyltetrahydrofolate | Active form of folate; involved in homocysteine metabolism | Essential for methylation reactions |

| Methotrexate | Antifolate drug; inhibits dihydrofolate reductase | Used as chemotherapy; targets rapidly dividing cells |

| Pemetrexed | Multi-target antifolate; inhibits multiple enzymes | Effective against mesothelioma and lung cancer |

| Leucovorin | Reduced form of folic acid; used to rescue normal cells | Often used with methotrexate to mitigate toxicity |

Folitixorin's uniqueness lies in its specific role as a cofactor for thymidylate synthase and its potential application in enhancing chemotherapy efficacy while disrupting the folate cycle specifically within cancer cells .

Stepwise Chemical Synthesis Route Optimization

The synthesis of Folitixorin, chemically known as 5,10-methylenetetrahydrofolate, involves several key synthetic routes that have been extensively optimized for industrial production. The primary synthetic pathway begins with folic acid as the starting material and proceeds through a series of reduction and condensation reactions [1] [2].

The fundamental synthesis route involves three critical steps: first, the catalytic hydrogenation of folic acid to tetrahydrofolic acid using specialized reducing agents; second, the methylenation of tetrahydrofolic acid with formaldehyde to form 5,10-methylenetetrahydrofolate intermediates; and third, the final reduction to yield the desired Folitixorin product [3]. This three-step continuous flow process has demonstrated remarkable efficiency, achieving overall yields up to 53.54% with a total residence time of 71.4 minutes [3].

Recent advances in enzymatic synthesis have provided alternative pathways for Folitixorin production. A particularly promising approach utilizes a one-pot three-enzyme cascade reaction system that completely converts 34 mM of folic acid into 32.5 mM of L-5-methyltetrahydrofolate with a molar conversion rate of 95.6% [4]. This enzymatic route employs highly-active dihydrofolate reductase from Lactobacillus bulgaricus for asymmetric hydrogenation, followed by dimethylsulfoniopropionate-dependent demethylase for direct conversion using economical methyl donors [4].

The optimization of synthetic routes has also focused on minimizing environmental impact through green chemistry principles. Water has been identified as the sole solvent in advanced flow synthesis processes, eliminating the need for organic solvents and intermediate purification steps [3]. This approach significantly reduces waste generation and improves the overall sustainability of the manufacturing process.

Catalytic Strategies for Stereochemical Control

Stereochemical control represents one of the most critical aspects of Folitixorin synthesis, as only the 6S isomer exhibits desired pharmacological activity [5] [6]. The development of catalytic strategies for achieving high stereoselectivity has been a major focus of synthetic optimization efforts.

The asymmetric hydrogenation step requires careful selection of catalytic systems to ensure preferential formation of the desired stereoisomer. Raney nickel has emerged as an effective catalyst for the continuous flow hydrogenation of folic acid, achieving conversion rates exceeding 99% with selectivity of 99% for tetrahydrofolate formation [7]. The optimization of reaction conditions, including temperature control at 115-130°C and precise hydrogen-to-substrate ratios of 2:1, ensures optimal stereochemical outcomes [8].

Enzyme-based catalytic systems offer superior stereochemical control compared to traditional chemical catalysts. The implementation of dihydrofolate reductase from Lactobacillus bulgaricus demonstrates remarkable specificity for the natural substrate configuration, effectively eliminating racemic product formation [4]. This enzyme exhibits exceptional tolerance to reaction conditions and maintains activity across extended reaction periods.

The development of advanced catalytic strategies has incorporated multiple enzyme systems working in concert to achieve optimal stereochemical control. A cofactor self-sufficient enzyme cascade system has been designed that couples NADPH recycling with stereoselective reduction, ensuring continuous cofactor availability while maintaining high stereoselectivity [9]. This approach eliminates the need for expensive cofactor additions and improves overall process economics.

Purification Methodologies and Yield Optimization

Purification of Folitixorin presents unique challenges due to the compound's instability and the presence of structurally similar impurities. Advanced chromatographic techniques have been developed to address these challenges while maximizing product yield and purity.

High-performance liquid chromatography (HPLC) methods using specialized columns designed for polar analytes have proven effective for Folitixorin purification [10]. The implementation of gradient elution systems with phosphate buffer and acetonitrile allows for efficient separation of Folitixorin from related folate compounds [11]. These methods achieve detection limits as low as 50 μg/100 g with recoveries ranging from 95.0% to 109.1% [12].

The development of 2-methyltetrahydrofuran as a green organic modifier has revolutionized purification efficiency in drug discovery applications [13]. This sustainable alternative to traditional tetrahydrofuran demonstrates superior peak shapes and resolution, facilitating approximately five-fold higher sample loading while reducing organic solvent consumption by 87% [13].

Yield optimization strategies have focused on minimizing product degradation during purification processes. The implementation of protective atmospheres using nitrogen gas and light protection during storage and handling significantly reduces decomposition rates [2]. Temperature control during purification steps, maintaining conditions below 50°C during distillation and crystallization, ensures optimal product recovery [14].

Metabolic engineering approaches have demonstrated substantial improvements in yield optimization through pathway engineering. The best engineered Escherichia coli strain achieved 8.2 mg/L production in fed-batch fermentation, representing the highest reported titer for microbial 5-methyltetrahydrofolate production [15]. This was accomplished through introduction of exogenous C1 pathways, overexpression of key rate-limiting enzymes, and elimination of competing degradation pathways [15].

Comparative Analysis of Salt Forms (Calcium vs. Disodium)

The selection of appropriate salt forms significantly impacts the stability, bioavailability, and manufacturing feasibility of Folitixorin formulations. Comprehensive comparative analysis between calcium and disodium salt forms reveals distinct advantages and limitations for each approach.

Calcium salt forms of Folitixorin demonstrate superior stability characteristics compared to free acid forms. The preparation method involves dissolution of 10-formyl dihydrofolic acid in purified water, pH adjustment to 6.8 using sodium hydroxide solution, addition of calcium chloride in a 1:0.5 to 1.0 molar ratio, reaction at room temperature for one hour, followed by filtration and drying at 50°C under reduced pressure [14]. This process yields calcium salt forms with enhanced thermal stability and reduced hygroscopicity.

The crystalline calcium salt forms exhibit remarkable advantages over amorphous forms in terms of stability and manufacturing consistency. Metafolin® and Cerebrofolate™, both crystalline calcium salt formulations, demonstrated superior stability and potency compared to amorphous calcium salts and glucosamine salt forms during 90-day stability testing [6]. These crystalline forms maintained minimal changes in physical appearance, content assay, total water content, and total impurities throughout the testing period [6].

Disodium salt forms offer distinct advantages in terms of solubility and processing characteristics. The disodium salt preparation typically involves controlled crystallization from aqueous solutions with precise pH management [16]. These forms demonstrate enhanced water solubility compared to calcium salts, facilitating formulation flexibility for liquid dosage forms.

Manufacturing considerations reveal important differences between salt forms. Calcium salt production requires careful control of calcium source quality and reaction stoichiometry to prevent impurity formation [14]. The process typically achieves yields of 56.0% to 67.7% depending on specific reaction conditions [14]. Conversely, disodium salt formation generally proceeds with higher yields but requires additional purification steps to remove excess sodium salts.

Stability comparisons demonstrate that crystalline calcium salts exhibit superior long-term stability under ambient storage conditions. The C-crystal calcium salt form shows the longest shelf life under all conditions, highest purity, safest degradation product profile, and optimal utilization characteristics [17]. This form significantly outperforms both amorphous calcium salts and disodium alternatives in comprehensive stability evaluations [17].

The bioavailability profiles of different salt forms show notable variations. Calcium salt forms generally demonstrate enhanced absorption characteristics due to improved dissolution profiles in physiological pH conditions [6]. The crystalline calcium forms particularly show superior Free Folate levels compared to other salt forms, indicating greater potency and bioavailability [6].

Economic considerations favor calcium salt forms for large-scale manufacturing due to lower raw material costs and simplified purification requirements. The calcium chloride and calcium acetate used in salt formation are readily available industrial chemicals with established supply chains [14]. Additionally, the enhanced stability of calcium salts reduces storage and handling costs throughout the supply chain.

Quality control parameters differ significantly between salt forms. Calcium salts require monitoring of calcium content, moisture levels, and crystalline form characteristics [6]. Disodium salts necessitate sodium content analysis and pH stability assessments. The analytical methods for calcium salt forms are generally more straightforward and cost-effective to implement in manufacturing quality control systems.

Folitixorin, chemically known as 5,10-methylenetetrahydrofolate, functions as an essential cofactor for thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate [1] [2]. This enzymatic reaction represents the sole de novo pathway for thymidine nucleotide production in mammalian cells, making folitixorin indispensable for DNA synthesis and cellular proliferation [3] [1].

The cofactor dynamics of folitixorin with thymidylate synthase involve complex molecular interactions that occur through a carefully orchestrated mechanism. The enzyme catalyzes the reductive methylation of deoxyuridine monophosphate using folitixorin as both the methyl donor and reducing agent [4] [1]. During this process, folitixorin serves dual functions: it donates a one-carbon unit to the 5-position of the pyrimidine ring and subsequently provides the reducing equivalents necessary for the reaction completion [4] [2].

The formation of the ternary complex between thymidylate synthase, deoxyuridine monophosphate, and folitixorin represents a critical step in the catalytic mechanism [5] [6]. Spectroscopic studies have revealed that ternary complex formation generates spectral changes 2-3 fold greater than those observed with binary enzyme-nucleotide or enzyme-folate complexes [5]. The complex exhibits asymmetric binding characteristics, with evidence suggesting that thymidylate synthase displays half-the-sites reactivity, where cofactor binding at one active site renders the opposite subunit incapable of forming a stable complex [7].

The kinetic parameters governing folitixorin interaction with thymidylate synthase demonstrate substrate specificity with Michaelis constants ranging from 10-50 micromolar, depending on the species and cellular conditions [8]. The enzyme exhibits optimal activity between pH 6.3 and 6.9, with linear activity increases observed up to 40 minutes of incubation [8]. These kinetic characteristics ensure efficient utilization of available folitixorin pools for DNA synthesis while maintaining metabolic homeostasis.

Crystal structure analyses of thymidylate synthase ternary complexes have provided detailed insights into the molecular architecture of folitixorin binding [7] [9]. The structures reveal that folitixorin binds in an extended conformation within the enzyme active site, with the pterin ring positioned deep within the binding cleft and the methylene bridge forming covalent links to both the substrate and the catalytic cysteine residue [9]. These structural studies demonstrate that the methylene group of folitixorin undergoes specific rotational positioning during catalysis, facilitating the transfer of the one-carbon unit to the substrate [9].

| Parameter | Value | Significance |

|---|---|---|

| Km for Thymidylate Synthase | 10-50 μM | Controls DNA synthesis rate |

| Optimal pH Range | 6.3-6.9 | Ensures maximum enzyme activity |

| Complex Stability | High (hours) | Allows complete catalytic turnover |

| Spectral Change Amplitude | 2-3 fold increase | Indicates strong cofactor binding |

Methyl Transfer Mechanisms in Pyrimidine Biosynthesis

The methyl transfer mechanisms involving folitixorin in pyrimidine biosynthesis represent sophisticated biochemical processes that ensure precise one-carbon unit delivery for nucleotide synthesis. Folitixorin participates in the terminal step of de novo pyrimidine biosynthesis through its unique ability to transfer both methyl groups and reducing equivalents during thymidylate formation [10] [11].

The molecular mechanism of methyl transfer begins with the nucleophilic attack of the catalytic cysteine residue of thymidylate synthase on the 6-position of deoxyuridine monophosphate, forming an enolate intermediate [10]. Subsequently, folitixorin undergoes covalent attachment through its methylene bridge, which simultaneously bonds to the 5-position of the substrate and the nitrogen-5 of the folate cofactor [10] [6]. This covalent ternary complex arrangement facilitates the controlled transfer of the one-carbon unit while maintaining the spatial orientation necessary for subsequent reduction steps.

The stereochemical aspects of folitixorin-mediated methyl transfer have been elucidated through detailed mechanistic studies [12]. The process involves the abstraction of a proton from the 5-position of the substrate, followed by beta-elimination of the nucleophile, which reforms the 5,6-double bond and yields the methylated pyrimidine product [10]. This mechanism ensures that the methyl group is incorporated with precise stereochemical control, maintaining the integrity of the resulting thymidine nucleotide.

The redox coupling inherent in folitixorin-mediated methyl transfer distinguishes this process from other methylation reactions in cellular metabolism [4] [1]. Unlike S-adenosylmethionine-dependent methylations, which involve simple methyl group transfer, folitixorin simultaneously provides both the carbon unit and the reducing power necessary for the reductive methylation process [1]. This dual functionality makes folitixorin uniquely suited for the demanding requirements of pyrimidine biosynthesis.

The cellular regulation of methyl transfer through folitixorin involves multiple layers of control that respond to DNA synthesis demands and folate availability [13] [14]. Transcriptional regulation of thymidylate synthase ensures that adequate enzyme levels are maintained during S-phase of the cell cycle when DNA synthesis occurs [13]. Additionally, post-translational modifications of the enzyme can modulate its affinity for folitixorin, providing fine-tuned control over pyrimidine biosynthesis rates [13].

| Mechanism Step | Process | Regulatory Factors |

|---|---|---|

| Nucleophilic Attack | Cys146 attacks C6 of dUMP | pH, Mg²⁺ concentration |

| Cofactor Binding | Folitixorin covalent attachment | Folate pool size |

| Methyl Transfer | One-carbon unit donation | Enzyme conformation |

| Reduction | Hydride transfer completion | NADPH availability |

Allosteric Regulation of Folate-Dependent Enzymes

The allosteric regulation of folate-dependent enzymes represents a sophisticated control mechanism that coordinates one-carbon metabolism in response to cellular metabolic demands. Folitixorin plays central roles in several key regulatory networks that control the flow of one-carbon units through various biosynthetic pathways [13] [15] [16].

Methylenetetrahydrofolate reductase, the enzyme that utilizes folitixorin as a substrate, exhibits complex allosteric regulation by S-adenosylmethionine [15] [16] [17]. This feedback inhibition mechanism prevents the excessive conversion of folitixorin to 5-methyltetrahydrofolate when methyl donor levels are adequate for cellular methylation reactions [15]. The allosteric inhibition occurs through S-adenosylmethionine binding to a regulatory domain that undergoes conformational changes, effectively reducing enzyme activity and redirecting folitixorin toward thymidine synthesis pathways [15] [18].

The structural basis for methylenetetrahydrofolate reductase allosteric regulation has been elucidated through crystallographic studies [15] [18]. The enzyme contains distinct catalytic and regulatory domains, with the regulatory domain providing the primary interface for homodimerization [18]. S-adenosylmethionine binding induces conformational changes that position a regulatory loop to occlude the flavin cofactor, preventing substrate interaction and enzymatic activity [15]. This mechanism ensures that folitixorin utilization is coordinated with overall cellular methylation status.

Phosphorylation-mediated regulation adds another layer of control to folate-dependent enzyme activity [13] [19] [20]. Methylenetetrahydrofolate reductase undergoes phosphorylation at multiple serine residues by various kinases, including cyclin-dependent kinase 1, polo-like kinase 1, and glycogen synthase kinase 3 [19]. Phosphorylation does not directly alter the catalytic parameters but renders the enzyme more sensitive to S-adenosylmethionine-mediated allosteric inhibition [19] [20]. This phosphorylation-dependent sensitivity creates a nutrient-sensing mechanism that links folitixorin metabolism to cellular signaling pathways.

The allosteric regulation extends beyond individual enzymes to encompass metabolic network-level control mechanisms [13] [21]. The 5-formyltetrahydrofolate futile cycle, involving serine hydroxymethyltransferase and 5,10-methenyltetrahydrofolate synthetase, provides a regulatory mechanism that maintains folate pool homeostasis and prevents the accumulation of inhibitory folate derivatives [21]. This cycle ensures that folitixorin availability is maintained within optimal ranges for both thymidine synthesis and methionine cycle function.

Tissue-specific expression patterns of folate-dependent enzymes create additional regulatory opportunities that respond to organ-specific metabolic demands [13]. Different tissues exhibit varying ratios of cytoplasmic versus mitochondrial folate-dependent enzymes, creating compartment-specific regulation of folitixorin utilization [14]. This compartmentalization allows for independent control of folitixorin metabolism in different cellular locations, optimizing one-carbon unit distribution according to local metabolic requirements.

| Regulatory Mechanism | Target Enzyme | Effect on Folitixorin Metabolism |

|---|---|---|

| SAM Allosteric Inhibition | MTHFR | Reduces conversion to 5-methylTHF |

| Phosphorylation | MTHFR | Increases SAM sensitivity |

| Product Inhibition | Thymidylate Synthase | Prevents excess dTMP synthesis |

| Transcriptional Control | Multiple enzymes | Coordinates with cell cycle |

Redox Cycling in Tetrahydrofolate Metabolism

The redox cycling of tetrahydrofolate derivatives, with folitixorin as a central intermediate, represents a fundamental aspect of cellular one-carbon metabolism that maintains the proper oxidation states of folate cofactors for diverse biosynthetic reactions [14] [22] [23]. This cycling system ensures the continuous regeneration of folate cofactors while providing the flexibility necessary to meet varying cellular demands for one-carbon units in different oxidation states.

Folitixorin occupies a critical position in the folate redox cycle, serving as an intermediate oxidation state between the fully reduced tetrahydrofolate and the more oxidized methenyl and formyl derivatives [14] [24]. The interconversion between these forms occurs through the action of methylenetetrahydrofolate dehydrogenase enzymes, which catalyze the NAD(P)H-dependent reduction and oxidation reactions that maintain folate pool homeostasis [14] [22]. These reactions are compartmentalized, with distinct enzymes operating in the cytoplasm and mitochondria to provide independent regulation of folate redox states in different cellular locations.

The mitochondrial component of folate redox cycling plays particularly important roles in cellular energy metabolism and redox balance [14] [22]. Mitochondrial methylenetetrahydrofolate dehydrogenase 2 catalyzes the oxidation of folitixorin to 5,10-methenyltetrahydrofolate while simultaneously generating NADPH, contributing to the mitochondrial NADPH pool that supports antioxidant defense systems [14]. This coupling of folate oxidation with NADPH generation creates a metabolic link between one-carbon metabolism and cellular redox homeostasis.

The regulation of redox cycling involves sophisticated mechanisms that respond to cellular energy status and oxidative stress conditions [14] [19]. Under conditions of oxidative stress, the demand for NADPH increases to support glutathione reduction and other antioxidant systems, leading to enhanced flux through the mitochondrial folate oxidation pathways [14]. This increased flux can potentially deplete folitixorin pools, necessitating compensatory mechanisms to maintain adequate levels for thymidine synthesis.

The formate shuttle system represents an additional component of folate redox cycling that connects mitochondrial and cytoplasmic one-carbon metabolism [14] [25]. Mitochondrial folate oxidation generates formate, which is transported to the cytoplasm where it can be used to regenerate folitixorin through the reverse reactions catalyzed by cytoplasmic folate enzymes [14]. This shuttle system allows for the redistribution of one-carbon units between cellular compartments while maintaining the appropriate redox states for different biosynthetic functions.

The integration of folate redox cycling with other metabolic pathways creates complex regulatory networks that coordinate cellular metabolism [14] [22]. The glycine cleavage system provides an alternative source of one-carbon units that can enter the folate cycle as folitixorin, while the serine synthesis pathway generates the primary substrate for folitixorin production [14]. These interconnected pathways ensure that folitixorin availability responds appropriately to overall cellular metabolic status and nutrient availability.

| Redox State | Enzyme | Cofactor | Function |

|---|---|---|---|

| Oxidation | MTHFD2 | NAD(P)+ | NADPH generation |

| Reduction | MTHFR | NADPH | Methyl group production |

| Isomerization | MTHFS | ATP | Formyl group cycling |

| Hydrolysis | ALDH1L2 | NAD+ | CO₂ release |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Appearance

Storage

UNII

Wikipedia

Dates

2. Sobti P, Rothenberg SP, Quadros EV. Radioenzymatic assay for reductive catalysis of N(5)N(10)-methylenetetrahydrofolate by methylenetetrahydrofolate reductase. J Biochem Biophys Methods. 2000 Nov 20;46(1-2):11-20. doi: 10.1016/s0165-022x(00)00122-6. PMID: 11086190.

3. Pauszek RF 3rd, Kodali G, Stanley RJ. Excited state electronic structures of 5,10-methenyltetrahydrofolate and 5,10-methylenetetrahydrofolate determined by Stark spectroscopy. J Phys Chem A. 2014 Sep 18;118(37):8320-8. doi: 10.1021/jp501143u. Epub 2014 May 21. PMID: 24814224.

4. Carlsson G, Hafström LO, Spears CP, Gustavsson B, Larsson PA. 5-fluorouracil (5-FU) and 5,10-methylene tetrahydrofolate (5,10-CH2FH4) as adjuvant therapy in an experimental rodent colon carcinoma model. Anticancer Res. 1997 Sep-Oct;17(5A):3671-4. PMID: 9413221.

5. Pellino AM, Danenberg PV. Evidence from chemical degradation studies for a covalent bond from 5-fluoro-2'-deoxyuridylate to N-5 of tetrahydrofolate in the ternary complex of thymidylate synthetase-5-fluoro-2'-deoxyuridylate-5,10-methylenetetrahydrofolate. J Biol Chem. 1985 Sep 15;260(20):10996-1000. PMID: 3928628.